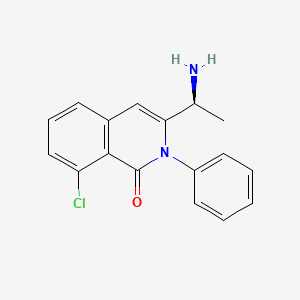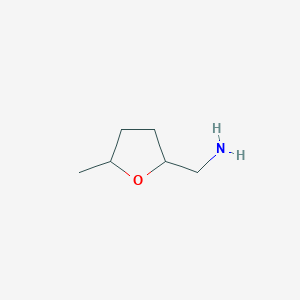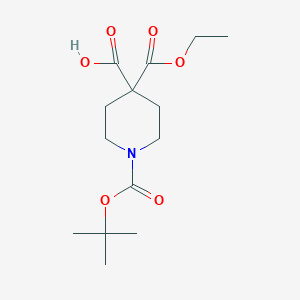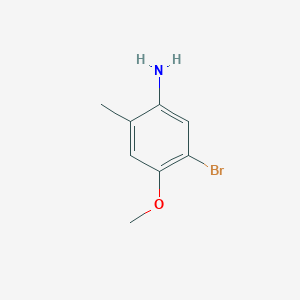
5-(1,3-Thiazol-2-yl)pyridin-3-amine
Vue d'ensemble
Description
5-(1,3-Thiazol-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H7N3S and a molecular weight of 177.22600 . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of 5-(1,3-Thiazol-2-yl)pyridin-3-amine is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The thiazole ring is planar and characterized by significant pi-electron delocalization, indicating a degree of aromaticity .Physical And Chemical Properties Analysis
5-(1,3-Thiazol-2-yl)pyridin-3-amine has a molecular weight of 177.22600 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Applications De Recherche Scientifique
Dynamic Tautomerism and Divalent N(I) Character
5-(1,3-Thiazol-2-yl)pyridin-3-amine is identified as a versatile chemical functional unit present in various therapeutically important species. It exhibits dynamic tautomerism with possible divalent N(I) character, suggesting potential applications in quantum chemical analysis and molecular design (Bhatia, Malkhede, & Bharatam, 2013).
Anticancer Properties
Research has shown that derivatives of 5-(1,3-Thiazol-2-yl)pyridin-3-amine possess significant anticancer activities. Certain compounds have exhibited potent cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Abdo & Kamel, 2015).
Antimicrobial Activity
Compounds synthesized from 5-(1,3-Thiazol-2-yl)pyridin-3-amine have demonstrated good antimicrobial properties. This suggests its relevance in developing new antimicrobial agents (Bayrak et al., 2009).
Complexation with Metal Ions
Studies have explored the complexation properties of 5-(1,3-Thiazol-2-yl)pyridin-3-amine derivatives with zinc(II), magnesium(II), and calcium(II). This indicates potential applications in coordination chemistry and material science (Matczak-Jon et al., 2010).
Heterocyclic Moiety Synthesis
The compound has been used as a key synthon in synthesizing new heterocyclic moieties, demonstrating its utility in organic synthesis and drug discovery (Rizk et al., 2020).
Semiconducting Behavior
Ruthenium(II) complexes containing 5-(1,3-Thiazol-2-yl)pyridin-3-amine have been shown to exhibit semiconducting behavior. This suggests potential applications in material science and electronics (Şerbetçi, 2013).
Synthesis of Fused Imidazo-Heterocycles
The compound has been utilized in the synthesis of fused imidazo-heterocycles, highlighting its role in the development of novel heterocyclic compounds (Bangade et al., 2013).
Orientations Futures
The future directions for the research and development of 5-(1,3-Thiazol-2-yl)pyridin-3-amine and its derivatives could involve further exploration of their biological activities and potential applications in various fields . This could include the development of new drugs and therapies based on these compounds, as well as the investigation of their physical and chemical properties.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 . They have also been identified as potent inhibitors of KDR kinase , and some have shown selective inhibition of the dual specificity phosphatase (DSP) family .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the nature of the substituents on the phenyl ring and the presence of various amino moieties .
Propriétés
IUPAC Name |
5-(1,3-thiazol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODVSLKHOBDNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)



